molecular formula C9H18O2Pb B3317862 Octanoic acid, 7-methyl-, lead salt (1:) CAS No. 97952-39-1

Octanoic acid, 7-methyl-, lead salt (1:)

Cat. No.: B3317862
CAS No.: 97952-39-1
M. Wt: 365 g/mol
InChI Key: MFWJVWVMOONDCL-UHFFFAOYSA-N
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Description

Octanoic acid, 7-methyl-, lead salt (1): is a chemical compound derived from octanoic acid, also known as caprylic acid. Octanoic acid is a saturated fatty acid with the chemical formula C8H16O2. The lead salt form of this compound involves the replacement of hydrogen atoms with lead, resulting in a compound with unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octanoic acid, 7-methyl-, lead salt (1:) typically involves the reaction of octanoic acid with a lead-containing reagent. One common method is the reaction of octanoic acid with lead(II) oxide or lead(II) acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the lead salt .

Industrial Production Methods: Industrial production of octanoic acid, 7-methyl-, lead salt (1:) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The lead salt is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Octanoic acid, 7-methyl-, lead salt (1:) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octanoic acid, 7-methyl-, lead salt (1:) is used in various chemical research applications, including the study of metal-organic frameworks and coordination chemistry. It serves as a precursor for the synthesis of other lead-containing compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of lead on biological systems. It helps in understanding lead toxicity and its impact on cellular processes .

Industry: In the industrial sector, octanoic acid, 7-methyl-, lead salt (1:) is used in the production of lead-based stabilizers for PVC and other polymers. It also finds applications in the manufacturing of lubricants and additives .

Mechanism of Action

The mechanism of action of octanoic acid, 7-methyl-, lead salt (1:) involves its interaction with cellular components and enzymes. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways .

Properties

InChI

InChI=1S/C9H18O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJVWVMOONDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC(=O)O.[Pb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2Pb
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97952-39-1
Record name Octanoic acid, 7-methyl-, lead salt (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97952-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyloctanoic acid, lead salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.098.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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